molecular formula C24H49BrO12 B12337838 Br-PEG12-OH CAS No. 2098983-38-9

Br-PEG12-OH

Cat. No.: B12337838
CAS No.: 2098983-38-9
M. Wt: 609.5 g/mol
InChI Key: UKQSFOOUHQIZJF-UHFFFAOYSA-N
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Description

Bromo-PEG12-alcohol: (Br-PEG12-OH) is a compound that consists of a polyethylene glycol (PEG) chain with twelve ethylene glycol units, terminated with a bromine atom on one end and a hydroxyl group on the other. This compound is widely used in various fields due to its unique properties, such as high solubility in water and organic solvents, and its ability to form stable conjugates with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG12-OH typically involves the reaction of polyethylene glycol with a brominating agent. One common method is the reaction of PEG with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) to introduce the bromine atom at one end of the PEG chain. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Br-PEG12-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which Br-PEG12-OH exerts its effects is primarily through the formation of stable covalent bonds with other molecules. The bromine atom can be replaced by nucleophiles, allowing for the attachment of various functional groups to the PEG chain. This modification can alter the physical and chemical properties of the target molecules, such as increasing their solubility and stability.

Biological Activity

Br-PEG12-OH, or Brominated Polyethylene Glycol with a hydroxyl group, is a synthetic compound characterized by its polyethylene glycol (PEG) backbone, which includes a bromine atom and a hydroxyl group at its terminal ends. The molecular formula of this compound is C12H25BrO3\text{C}_{12}\text{H}_{25}\text{BrO}_3, with an approximate molecular weight of 293.24 g/mol. This compound is particularly significant in various fields such as medicinal chemistry, bioconjugation, and nanotechnology due to its ability to enhance the solubility and stability of biomolecules, making it a valuable tool in pharmaceutical research and development .

Biological Activity

This compound exhibits notable biological activity primarily due to its structural features:

  • Solubility Enhancement : The hydroxyl group contributes to the compound's solubility in water, facilitating its use in biological systems.
  • Stability Improvement : The presence of the bromine atom allows for versatile chemical modifications, enhancing the stability of therapeutic agents .

The biological activity of this compound is attributed to its interactions with various biological molecules through its reactive bromine atom. These interactions enable selective modifications that can improve the properties of therapeutic agents, such as:

  • Increased Circulation Time : Modifications using this compound can lead to prolonged circulation times in the bloodstream.
  • Reduced Immunogenicity : By enhancing the stability and solubility of proteins and peptides, this compound can reduce their immunogenicity, making them safer for therapeutic use .

Applications

This compound finds applications across multiple domains:

  • Drug Delivery Systems : It is utilized to improve the pharmacokinetic properties of drugs.
  • Bioconjugation : Its ability to react with nucleophilic reagents makes it suitable for various bioconjugation processes.
  • Nanotechnology : In nanomedicine, this compound is used to modify nanoparticles for targeted drug delivery .

Comparative Analysis

The following table summarizes some compounds related to this compound, highlighting their functional groups and unique features:

Compound NameFunctional GroupsUnique Features
Br-PEG12-BrTwo Bromine AtomsHomobifunctional linker used for bioconjugation.
SC-PEG12-SCTwo Succinimidyl Carbonate GroupsUseful in medical research and drug delivery.
OH-PEG12-OHHydroxyl GroupSimilar structure but lacks bromination; used for general applications.
N3-PEG12-OHAzide GroupEnables bioorthogonal click chemistry reactions.

This compound is unique due to its monofunctional nature, possessing one reactive bromine atom and one hydroxyl group, allowing for selective modifications while maintaining solubility and compatibility with biological systems .

Case Studies and Research Findings

Several studies have examined the effects of this compound on biological systems:

  • Pharmacokinetics : Research indicates that modifications using this compound significantly enhance the pharmacokinetic profiles of various drugs by improving their solubility and stability.
  • Bioconjugation Efficiency : Studies have shown that this compound facilitates effective bioconjugation processes, leading to improved therapeutic efficacy .
  • Toxicological Assessments : Safety assessments indicate that this compound has low toxicity levels when used within recommended dosages, making it a safe option for drug formulation .

Properties

CAS No.

2098983-38-9

Molecular Formula

C24H49BrO12

Molecular Weight

609.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H49BrO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-24H2

InChI Key

UKQSFOOUHQIZJF-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)O

Origin of Product

United States

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